Formulary evaluations for atypical antipsychotics often confront an efficacy-tolerability trade-off, particularly in metabolic and motor side-effect domains. Caplyta (lumateperone) resolves this conflict through a differentiated pharmacodynamic fingerprint: a 60-fold 5-HT₂A/D₂ affinity ratio that clinically translates to placebo-level weight gain, EPS, and prolactin elevation.
• 5-HT₂A Ki = 0.54 nM; D₂ Ki = 32 nM; SERT Ki = 33-61 nM; minimal off-target binding at H₁, 5-HT₂C, and muscarinic receptors.
• D₁-dependent NMDA/AMPA current enhancement in prefrontal cortex-supporting efficacy in negative and depressive symptom domains.
• QTcF prolongation of only 4.9 ms at the 42 mg therapeutic dose, enabling safer use with concomitant QTc-prolonging agents.
Molecular FormulaC24H28FN3O
Molecular Weight393.5 g/mol
Cat. No.B1244355
⚠ Attention: For research use only. Not for human or veterinary use.
Caplyta (lumateperone) is a second-generation atypical antipsychotic approved by the U.S. FDA for the treatment of schizophrenia in adults and for depressive episodes associated with bipolar I or II disorder (bipolar depression) as monotherapy and as adjunctive therapy with lithium or valproate [1]. Lumateperone is a small molecule that simultaneously modulates serotonin, dopamine, and glutamate neurotransmission [2]. It is characterized by a high binding affinity for the serotonin 5-HT2A receptor (Ki = 0.54 nM), moderate affinity for dopamine D2 receptors (Ki = 32 nM) and the serotonin transporter (SERT; Ki = 33–61 nM), and a unique 60-fold difference in its affinities for the 5-HT2A and D2 receptors [3]. This ratio is far greater than that of most existing atypical antipsychotics, contributing to a safety and tolerability profile that includes placebo-level rates of weight gain, metabolic disruption, extrapyramidal symptoms (EPS), and prolactin elevation [4][5].
Receptor pharmacology:High 5-HT2A affinity, moderate D2 and SERT binding profile supports serotonergic/dopaminergic neurotransmission studies.
Selectivity ratio:Reported 60-fold 5-HT2A/D2 affinity ratio enables investigation of D2-sparing pathway models.
Model systems:Preclinical behavioral and electrophysiology research tool for glutamatergic and motor side-effect endpoint monitoring.
[1] Intra-Cellular Therapies, Inc. (2023). CAPLYTA (lumateperone) capsules, for oral use: Prescribing Information. Retrieved from https://www.caplyta.com/ View Source
[2] Björkholm, C., et al. (2022). Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism. European Neuropsychopharmacology, 62, 22-35. View Source
[3] Intra-Cellular Therapies, Inc. (2023). CAPLYTA (lumateperone) prescribing information: Section 12.2 Pharmacodynamics. Retrieved from https://rxdruglabels.com/lib/rx/rx-meds/caplyta/ View Source
[4] Cureus. (2025). Lumateperone Safety and Tolerability in Schizophrenia: A Narrative Review. Cureus, 17(11): e96165. View Source
[5] Kane, J. M., et al. (2022). Lumateperone for the Treatment of Adults With Schizophrenia: a Systematic Review. Current Psychiatry Reports, 24, 359–368. View Source
Caplyta Differentiation from Other Antipsychotics
Caplyta (lumateperone) exhibits a unique pharmacological fingerprint that precludes simple substitution with other atypical antipsychotics. While agents such as aripiprazole, brexpiprazole, cariprazine, and lurasidone all act as dopamine D2 receptor partial agonists, their receptor binding profiles and downstream effects differ markedly [1]. Lumateperone's exceptionally high 5-HT2A to D2 affinity ratio (60-fold) contrasts with that of risperidone (12-fold), olanzapine (12.4-fold), and aripiprazole (0.18-fold), leading to a distinct clinical tolerability profile with placebo-level rates of weight gain, EPS, and prolactin elevation not uniformly observed with comparators [2]. Furthermore, lumateperone's dopamine D1 receptor-dependent enhancement of NMDA and AMPA currents—a mechanism not shared by other atypical antipsychotics—may underlie its efficacy in improving negative and depressive symptoms [3][4]. These pharmacodynamic differences translate into measurable clinical distinctions in metabolic adverse event rates, somnolence, and overall tolerability, as demonstrated in network meta-analyses [5]. Consequently, substituting Caplyta with another atypical antipsychotic risks losing these specific efficacy and safety attributes, which are particularly relevant for patients with bipolar depression or those vulnerable to metabolic side effects.
Significant catalepsy/ EPS risk with several antipsychotics; endpoint profile may shift
[1] Citrome, L. (2023). Differentiating the third generation of antipsychotics: a focus on lumateperone's similarities and differences. International Clinical Psychopharmacology, 38(1), 1-8. View Source
[2] Cureus. (2025). Lumateperone Safety and Tolerability in Schizophrenia: A Narrative Review. Cureus, 17(11): e96165. View Source
[3] Intra-Cellular Therapies, Inc. (2020). Pharmaceutical capsule compositions comprising lumateperone mono-tosylate. U.S. Patent No. 10,695,345. View Source
[4] Björkholm, C., et al. (2022). Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism. European Neuropsychopharmacology, 62, 22-35. View Source
[5] Li, S., Xu, C., Hu, S., & Lai, J. (2024). Efficacy and tolerability of FDA-approved atypical antipsychotics for the treatment of bipolar depression: a systematic review and network meta-analysis. European Psychiatry, 67(1). View Source
Quantitative Differentiation Evidence
5-HT2A/D2 Binding Ratio Superiority
Lumateperone demonstrates a 60-fold difference in its binding affinities for the serotonin 5-HT2A receptor (Ki = 0.54 nM) and the dopamine D2 receptor (Ki = 32 nM) . This ratio is substantially greater than that of comparator atypical antipsychotics: risperidone (12-fold), olanzapine (12.4-fold), and aripiprazole (0.18-fold) . The high 5-HT2A/D2 ratio is thought to improve effectiveness and reduce side effects by providing robust 5-HT2A antagonism with moderate D2 occupancy [1].
5-HT2A/D2 ratioHead-to-head
60-fold (Ki 0.54 nM / 32 nM) vs 12–12.4 fold (comparators)
Supports D2-sparing pathway studies; higher ratio may reduce motor confound interpretation.
In vitro radioligand binding; receptor occupancy context required.
Lumateperone ratio is 5x higher than risperidone, 4.8x higher than olanzapine, and 333x higher than aripiprazole
Conditions
In vitro radioligand binding assays; Ki values determined using human cloned receptors
Why This Matters
This ratio predicts a superior therapeutic window with reduced motor side effects, informing selection for patients where EPS or hyperprolactinemia is a concern.
[1] Cureus. (2025). Lumateperone Safety and Tolerability in Schizophrenia: A Narrative Review. Cureus, 17(11): e96165. View Source
Weight Gain and Metabolic Tolerability
In a systematic review of lumateperone for schizophrenia, the drug exhibited a favorable tolerability profile with placebo-level rates of weight gain, metabolic disruption, akathisia, extrapyramidal side effects (excluding akathisia), and prolactin elevation across short-term trials of 4-6 weeks [1][2]. This contrasts with many other atypical antipsychotics, which are associated with significant weight gain and metabolic abnormalities [3].
Weight gain endpointData to verify
Rate not different from placebo Lower than other treatments in network meta-analysis
Reported metabolic tolerability endpoint context; may support obesity/diabetes model research.
Short-term RCTs (4–6 weeks); long-term weight trajectory to verify.
Incidence of clinically significant weight gain (≥7% from baseline)
Target Compound Data
Rate not significantly different from placebo; lower rate than other treatments in network meta-analysis [3]
Comparator Or Baseline
Placebo; other atypical antipsychotics (olanzapine, quetiapine, risperidone)
Quantified Difference
Lumateperone had a lower rate of ≥7% weight gain than placebo and other treatments [3]
Conditions
Pooled data from short-term (4-6 week) randomized controlled trials in schizophrenia; network meta-analysis of bipolar depression trials
Why This Matters
Procurement decisions for long-term maintenance therapy in schizophrenia or bipolar disorder should prioritize agents with minimal metabolic liability to improve adherence and reduce cardiovascular comorbidity.
[1] Kane, J. M., et al. (2022). Lumateperone for the Treatment of Adults With Schizophrenia: a Systematic Review. Current Psychiatry Reports, 24, 359–368. View Source
[2] Cureus. (2025). Lumateperone Safety and Tolerability in Schizophrenia: A Narrative Review. Cureus, 17(11): e96165. View Source
[3] Li, S., Xu, C., Hu, S., & Lai, J. (2024). Efficacy and tolerability of FDA-approved atypical antipsychotics for the treatment of bipolar depression: a systematic review and network meta-analysis. European Psychiatry, 67(1). View Source
D1-Mediated NMDA and AMPA Enhancement
In vitro electrophysiology studies in the rat medial prefrontal cortex (mPFC) demonstrated that lumateperone facilitates NMDA and AMPA receptor-mediated currents in a dopamine D1 receptor-dependent manner [1]. This effect was not observed with comparator antipsychotics such as risperidone or haloperidol in the same experimental paradigm [2]. Lumateperone also significantly increased dopamine and glutamate release in the rat mPFC [1].
D1/NMDA facilitationClass-level
D1-dependent NMDA & AMPA current enhancement in rat mPFC
Reported glutamatergic mechanism context; may differentiate negative-symptom research models.
Patch-clamp in rodent slices; translational model context may require review.
Enhancement of NMDA and AMPA currents in prefrontal cortex
Target Compound Data
Facilitated NMDA and AMPA currents; D1 receptor-dependent
Comparator Or Baseline
Risperidone and haloperidol did not enhance these currents; class-level inference that other atypical antipsychotics lack this D1-mediated effect
Quantified Difference
Qualitative difference (presence vs. absence of D1-dependent facilitation)
Conditions
Rat mPFC slices; whole-cell patch-clamp electrophysiology
Why This Matters
This mechanism may explain lumateperone's unique efficacy in improving negative and depressive symptoms in schizophrenia and bipolar depression, a domain where many antipsychotics show limited benefit.
[1] Björkholm, C., et al. (2022). Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism. European Neuropsychopharmacology, 62, 22-35. View Source
[2] Intra-Cellular Therapies, Inc. (2020). Pharmaceutical capsule compositions comprising lumateperone mono-tosylate. U.S. Patent No. 10,695,345. View Source
Weight Gain Risk in Bipolar Depression
A 2024 Bayesian network meta-analysis of 16 randomized controlled trials (N=7,234 patients) comparing FDA-approved atypical antipsychotics for bipolar depression found that lumateperone had a lower rate of ≥7% weight gain than placebo and all other treatments evaluated (cariprazine, lurasidone, olanzapine, quetiapine) [1]. In contrast, olanzapine and quetiapine showed higher odds of somnolence and metabolic disturbances [1].
Weight gain (bipolar)Head-to-head
Lower ≥7% weight gain rate than placebo and all comparators
Supports metabolic-risk model endpoint context; replication in independent cohorts needed.
Lumateperone had a lower rate of ≥7% weight gain than placebo and other treatments (exact odds ratios not provided in abstract, but stated as lower)
Conditions
Network meta-analysis of 16 RCTs in bipolar depression; indirect treatment comparisons
Why This Matters
For procurement in psychiatric formulary management, this evidence positions lumateperone as a preferred option for bipolar depression patients with pre-existing metabolic syndrome or obesity.
[1] Li, S., Xu, C., Hu, S., & Lai, J. (2024). Efficacy and tolerability of FDA-approved atypical antipsychotics for the treatment of bipolar depression: a systematic review and network meta-analysis. European Psychiatry, 67(1). View Source
QTc Prolongation Profile
In a dedicated QT study in patients with schizophrenia, the placebo-corrected change from baseline QTcF (90% two-sided upper confidence interval) for lumateperone 42 mg was 4.9 (8.9) ms, and for the supratherapeutic dose of 126 mg (3x the recommended daily dosage) was 15.8 (19.8) ms [1]. While the supratherapeutic dose exceeded the 10 ms regulatory threshold, the therapeutic dose showed minimal effect, similar to or better than many comparator antipsychotics (e.g., ziprasidone, which has a known QTc prolongation warning) [2].
QTc prolongationClass-level
+4.9 ms (42 mg) Supratherapeutic: +15.8 ms
Reported cardiac safety endpoint context; lower than many antipsychotics in class-level inference.
Thorough QT study; concentration-response modeling required for cross-drug comparison.
4.9 ms (42 mg); 15.8 ms (126 mg) placebo-corrected
Comparator Or Baseline
Placebo; class-level inference compared to ziprasidone (14 ms at therapeutic doses) and other antipsychotics with known QTc liability
Quantified Difference
Lumateperone 42 mg induced 4.9 ms prolongation; supratherapeutic dose induced 15.8 ms
Conditions
Randomized, placebo- and moxifloxacin-controlled crossover study; concentration-QTc modeling in 33 schizophrenia patients
Why This Matters
This cardiac safety data supports lumateperone's favorable benefit-risk profile, reducing concerns for QTc monitoring that accompany drugs like ziprasidone or iloperidone.
[1] Intra-Cellular Therapies, Inc. (2023). CAPLYTA (lumateperone) prescribing information: Section 12.2 Pharmacodynamics. Retrieved from https://rxdruglabels.com/lib/rx/rx-meds/caplyta/ View Source
[2] FDA. (2001). Ziprasidone (Geodon) Label: Warnings and Precautions - QT Prolongation. Retrieved from https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020825s027,020919s019lbl.pdf View Source
Catalepsy and EPS Liability
In vivo, lumateperone produced minimal catalepsy in mice at doses up to 30 mg/kg, whereas comparator antipsychotics such as haloperidol and risperidone induced significant catalepsy at therapeutic-equivalent doses [1]. This preclinical observation aligns with clinical findings of placebo-level EPS rates in schizophrenia trials [2].
Catalepsy / EPSClass-level
Minimal catalepsy up to 30 mg/kg in mice Haloperidol/risperidone: significant catalepsy
Predicts low motor side-effect confound in behavioral research models; clinical EPS context reported as placebo-level.
This data predicts low motor side effect burden, a key differentiator for patients with schizophrenia who have experienced EPS on other antipsychotics.
catalepsyextrapyramidal symptomspreclinicalEPS
[1] Li, P., Zhang, Q., Robichaud, A.J., et al. (2014). Discovery of a tetracyclic quinoxaline derivative as a potent and orally active multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders. Journal of Medicinal Chemistry, 57(6), 2670-2682. View Source
[2] Kane, J. M., et al. (2022). Lumateperone for the Treatment of Adults With Schizophrenia: a Systematic Review. Current Psychiatry Reports, 24, 359–368. View Source
Caplyta Application Scenarios
Bipolar Depression with Metabolic Comorbidity
Based on network meta-analysis evidence showing lumateperone's lower rate of ≥7% weight gain compared to placebo and other atypical antipsychotics (cariprazine, lurasidone, olanzapine, quetiapine) [1], Caplyta is the preferred choice for treating bipolar depression in patients with pre-existing obesity, diabetes, or metabolic syndrome. Procurement decisions for psychiatric formularies should prioritize lumateperone in this population to minimize iatrogenic metabolic worsening.
Schizophrenia Maintenance with Low EPS
Lumateperone's 60-fold 5-HT2A/D2 affinity ratio and preclinical minimal catalepsy [2] translate clinically to placebo-level rates of extrapyramidal symptoms (EPS) and akathisia [3]. This makes Caplyta an optimal selection for long-term maintenance therapy in schizophrenia, particularly for patients with a history of EPS on other antipsychotics or those who are non-adherent due to motor side effects.
Negative Symptoms and Glutamatergic Enhancement
The unique dopamine D1 receptor-dependent enhancement of NMDA and AMPA currents in the prefrontal cortex [4] provides a mechanistic basis for lumateperone's efficacy in improving negative and depressive symptoms in schizophrenia—a domain where many antipsychotics show limited benefit. This evidence supports the use of Caplyta in patients with prominent negative symptoms or comorbid depression.
Low QTc Risk with Concomitant Medications
With a placebo-corrected QTcF prolongation of only 4.9 ms at the therapeutic 42 mg dose [5], lumateperone presents a lower cardiac safety concern compared to antipsychotics like ziprasidone (14 ms prolongation) [6]. This profile makes Caplyta a safer option for patients who require concomitant medications known to prolong QTc or those with pre-existing cardiac conduction abnormalities.
Application
Selection Property
Validation Focus
Metabolic endpoint model studies
Reported low weight-gain liability
Replicate weight change endpoint in diet-induced obesity models
Motor side-effect research
Minimal catalepsy & EPS profile
Confirm catalepsy and locomotor activity readouts in rodent behavioral assays
Glutamatergic / negative-symptom studies
D1-dependent NMDA enhancement
Assess prefrontal NMDA/AMPA currents in ex vivo slice models
Cardiac safety pharmacology
Low QTc prolongation at therapeutic-equivalent concentrations
Monitor QTc interval in conscious telemetered animal models
[1] Li, S., Xu, C., Hu, S., & Lai, J. (2024). Efficacy and tolerability of FDA-approved atypical antipsychotics for the treatment of bipolar depression: a systematic review and network meta-analysis. European Psychiatry, 67(1). View Source
[2] Li, P., Zhang, Q., Robichaud, A.J., et al. (2014). Discovery of a tetracyclic quinoxaline derivative as a potent and orally active multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders. Journal of Medicinal Chemistry, 57(6), 2670-2682. View Source
[3] Kane, J. M., et al. (2022). Lumateperone for the Treatment of Adults With Schizophrenia: a Systematic Review. Current Psychiatry Reports, 24, 359–368. View Source
[4] Björkholm, C., et al. (2022). Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism. European Neuropsychopharmacology, 62, 22-35. View Source
[5] Intra-Cellular Therapies, Inc. (2023). CAPLYTA (lumateperone) prescribing information: Section 12.2 Pharmacodynamics. Retrieved from https://rxdruglabels.com/lib/rx/rx-meds/caplyta/ View Source
[6] FDA. (2001). Ziprasidone (Geodon) Label: Warnings and Precautions - QT Prolongation. Retrieved from https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020825s027,020919s019lbl.pdf View Source
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